

A Comprehensive Toxicological Assessment of Caprolactone Monomers

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Compound of Interest

Compound Name:	Caprolactone
Cat. No.:	B7770092

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caprolactone, particularly ϵ -**caprolactone**, is a versatile monomer widely utilized in the synthesis of biodegradable polyesters like **polycaprolactone** (PCL).^[1] Its applications span various fields, including drug delivery systems, tissue engineering scaffolds, and other biomedical devices, owing to the biocompatibility and biodegradability of its polymer.^{[2][3]} This guide provides a comprehensive toxicological assessment of **caprolactone** monomers, presenting key data from acute, genotoxicity, carcinogenicity, reproductive and developmental, and local tolerance studies. Detailed experimental protocols for pivotal assays are provided, alongside visualizations of potential toxicological pathways.

Data Presentation: Summary of Toxicological Data

The following tables summarize the key quantitative toxicological data for ϵ -**caprolactone**.

Table 1: Acute Toxicity of ϵ -**Caprolactone**

Species	Route of Administration	LD50 Value	Symptoms Observed	Reference
Rat	Oral	4290 mg/kg	Apathy, effects on motor coordination and respiration	[4]
Rabbit	Dermal	5.99 mL/kg (~6400 mg/kg)	Skin erythema	[4]

Table 2: Genotoxicity of Poly(ϵ -caprolactone)-poly(ethylene glycol)-poly(ϵ -caprolactone) (PCEC) Nanomaterials

Test	System	Concentration/Dose	Result	Metabolic Activation	Reference
Bacterial Reverse Mutation (Ames) Test	S. typhimurium (TA97, TA98, TA100, TA102, TA1535)	Up to 5000 μ g/plate	Negative	With and Without	[5][6]
In Vitro Chromosomal Aberration Test	Chinese Hamster Lung (CHL) cells	Up to 5000 μ g/mL	Negative	With and Without	[5][6]
In Vivo Mouse Micronucleus Test	ICR Mice Bone Marrow	Not specified	Negative	Not Applicable	[5][6]

Table 3: Repeated Dose Toxicity of ϵ -Caprolactone

Species	Route of Administration	Exposure Duration	NOAEL	Effects Observed at Higher Doses	Reference
Rat	Inhalation	9 days	45 ppm (213 mg/m ³)	No treatment-related effects observed	[7]
Rat	Oral (in diet)	90 days	2000 ppm (152 mg/kg bw for males, 184 mg/kg bw for females)	Decreased food and water consumption, reduced body weight gain at 5000 ppm	[7]

Table 4: Local Tolerance of ϵ -Caprolactone

Test	Species	Observation	Result	Reference
Skin Irritation	Rabbit	Erythema and edema scoring	Not irritating	[7]
Eye Irritation	Rabbit	Corneal, iris, and conjunctival effects	Severe irritant, risk of serious damage to eyes	[7]

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (as per OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)

This method is used to assess the acute toxic effects of a substance following oral administration.

- **Test Animals:** Healthy, young adult rats (e.g., Sprague-Dawley) of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.
- **Housing and Feeding:** Animals are housed individually. Standard laboratory diet and drinking water are provided *ad libitum*.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should not exceed 1 mL/100g body weight.
- **Procedure:** A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Typically, a sighting study with a single animal is performed to determine the appropriate starting dose. Subsequent animals are dosed at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.
- **Pathology:** At the end of the observation period, all animals are subjected to a gross necropsy.

Bacterial Reverse Mutation (Ames) Test (as per OECD Guideline 471)

This *in vitro* assay is used to detect gene mutations.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 *uvrA*) are used.[\[5\]](#)[\[8\]](#)
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an

enzyme-inducing agent.[\[11\]](#)

- Procedure: The test substance, at several concentrations, is incubated with the bacterial tester strains in the presence or absence of S9 mix. Two methods are commonly used: the plate incorporation method and the pre-incubation method.
- Data Collection: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration.
- Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the negative control values.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (as per OECD Guideline 439)

This in vitro test assesses the potential of a substance to cause skin irritation.[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Test System: A commercially available Reconstructed Human Epidermis (RhE) model, which consists of non-transformed, human-derived epidermal keratinocytes.
- Procedure: The test substance is applied topically to the surface of the RhE tissue. After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.[\[15\]](#)
- Viability Assessment: Following a post-exposure incubation period (e.g., 42 hours), tissue viability is determined using a quantitative method, most commonly the MTT assay.[\[15\]](#) The MTT assay measures the activity of mitochondrial reductase in viable cells.
- Evaluation: A substance is identified as an irritant if the mean tissue viability is reduced to \leq 50% of the negative control.[\[15\]](#)

Carcinogenicity, Reproductive, and Developmental Toxicity

Carcinogenicity

No long-term carcinogenicity bioassays specifically on **ϵ -caprolactone** monomer were identified in the public domain. However, studies on a related compound, caprolactam, have been conducted. A carcinogenesis bioassay of caprolactam in F344 rats and B6C3F1 mice showed that it was not carcinogenic under the conditions of the study.[16] The International Agency for Research on Cancer (IARC) has classified caprolactam as "probably not carcinogenic to humans (Group 4)".[17] Another lactone, pivalolactone, was found to be carcinogenic in rats but not in mice in a gavage bioassay.[18]

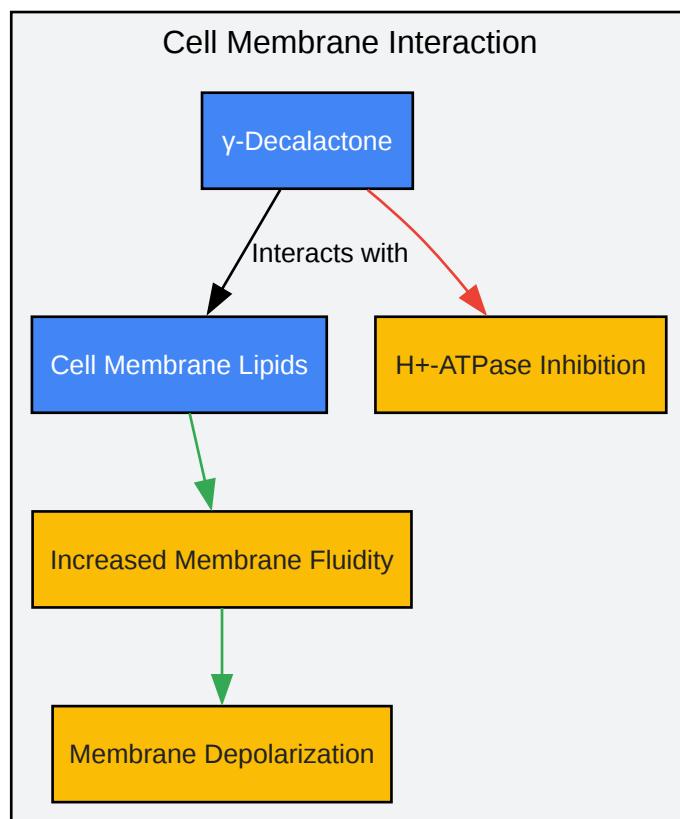
Reproductive and Developmental Toxicity

Specific two-generation reproductive toxicity or developmental toxicity studies on **ϵ -caprolactone** monomer are not readily available in the literature. However, a developmental toxicity study on caprolactam in rats showed no teratogenic effects at doses up to 500 mg/kg/day.[19] Fetotoxicity, evidenced by lower fetal weights, was observed at 150 and 250 mg/kg/day in rabbits.[19]

Mandatory Visualization

Potential Signaling Pathways in Lactone Toxicity

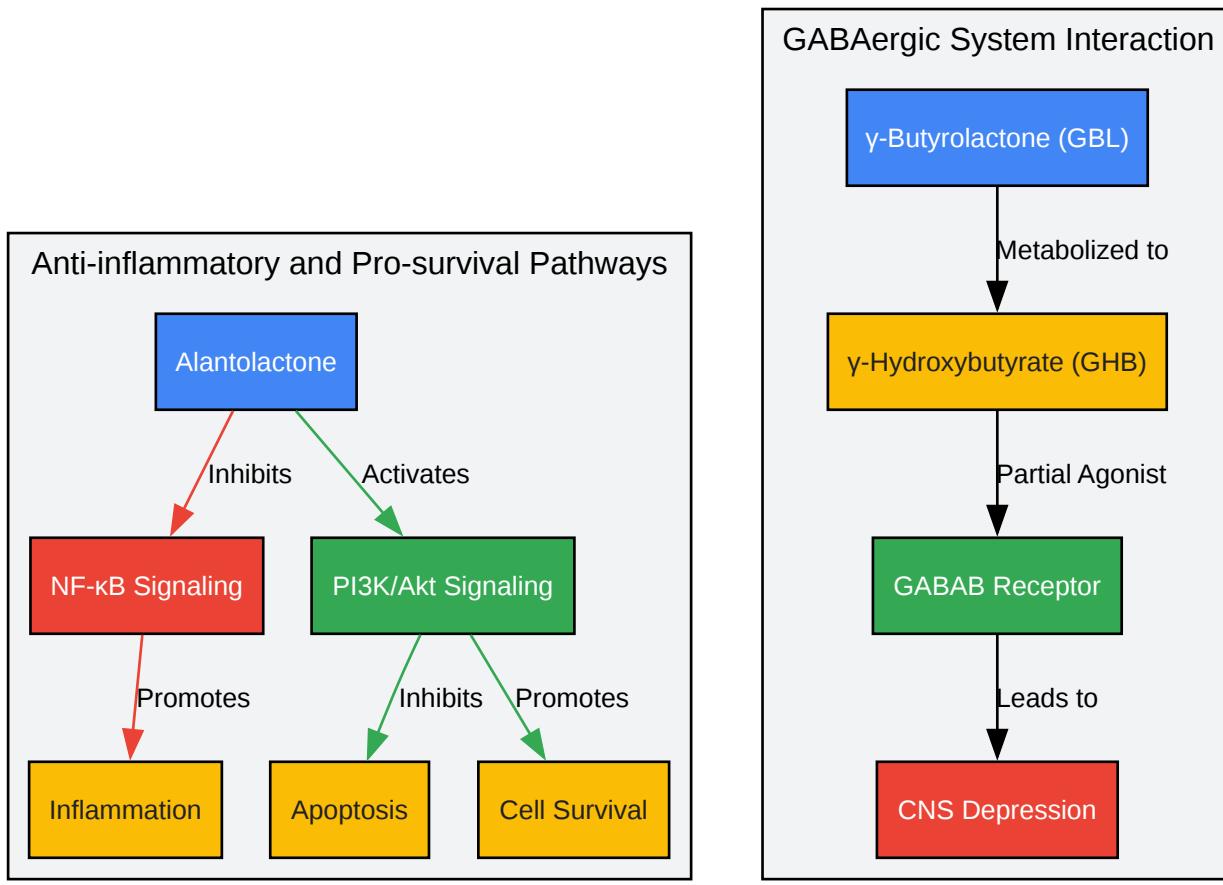
While specific signaling pathways for **ϵ -caprolactone** monomer toxicity are not well-defined, studies on other lactones provide insights into potential mechanisms.



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Caption: Potential mechanism of γ -decalactone toxicity via cell membrane disruption.

The toxicity of some lactones, such as γ -decalactone in yeast, is associated with their interaction with cell membrane lipids, leading to increased membrane fluidity, membrane depolarization, and inhibition of H⁺-ATPase.[20]



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